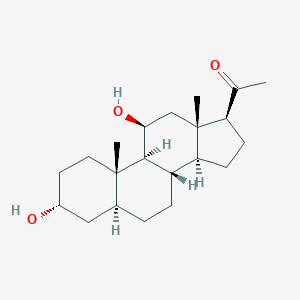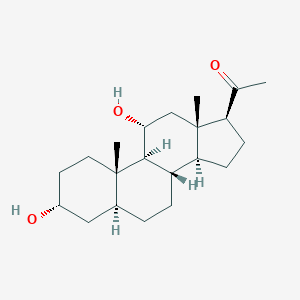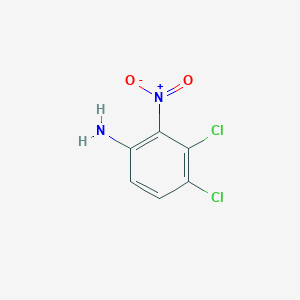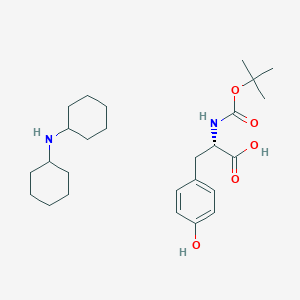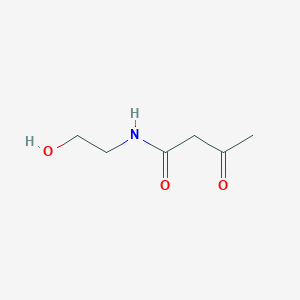
N-(2-Hydroxyethyl)-3-oxobutanamide
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-3-oxobutanamide, also known as N-hydroxyethyl oxobutanoate (NHOB), is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. NHOB is a derivative of oxobutanoic acid, a naturally occurring compound found in plants and animals, and is used as a building block for the synthesis of other compounds. NHOB is a versatile compound that can be used in a variety of ways, such as in synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a tool in drug discovery.
Wissenschaftliche Forschungsanwendungen
Carbon Capture and Storage (CCS)
N-(2-Hydroxyethyl)-3-oxobutanamide: , due to its structural similarity to piperazine, has been studied for its potential in carbon capture and storage (CCS) technologies . It has shown promise as an activator in mixed amine systems for CO2 capture, offering benefits such as good mutual solubility in aqueous solutions, low melting point, and high boiling point. These properties could make it a more efficient and cost-effective option for CCS, particularly in power generation from fossil fuels, which is a significant source of greenhouse gas emissions .
Wirkmechanismus
Target of Action
N-(2-Hydroxyethyl)-3-oxobutanamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA exerts its effects by binding to PPAR-α, GPR55, and GPR119 . This interaction results in a variety of biological effects, some related to chronic inflammation and pain . The presence of PEA enhances anandamide activity through an "entourage effect" .
Biochemical Pathways
PEA is involved in several biochemical pathways related to inflammation and pain. It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .
Pharmacokinetics
In one study, [14C]-HEP was administered orally to volunteers to investigate its plasma profile and calculate relevant pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of PEA’s action are primarily related to its anti-inflammatory and analgesic properties . It has been shown to reduce inflammation and alleviate pain, making it potentially useful in the treatment of conditions characterized by these symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-3-oxobutanamide. For example, the presence of certain enzymes, such as glutathione S-transferase, can affect the metabolism of the compound . Additionally, factors such as pH and temperature can potentially influence the stability and activity of the compound.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLHYHWFVOHKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947145 | |
| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-3-oxobutanamide | |
CAS RN |
24309-97-5 | |
| Record name | N-(2-Hydroxyethyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24309-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)acetoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)acetoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



